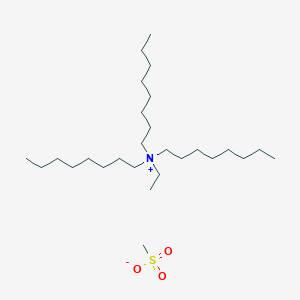![molecular formula C12H14O5 B14429421 Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate CAS No. 82873-01-6](/img/structure/B14429421.png)
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is an organic compound that features a benzodioxole moiety linked to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate typically involves the esterification of 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid.
Reduction: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate: Similar structure but with a cyclohexyl group.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Contains an acrylate group instead of a propanoate.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Features an aldehyde group.
Uniqueness
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
82873-01-6 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
ethyl 3-(1,3-benzodioxol-5-yloxy)propanoate |
InChI |
InChI=1S/C12H14O5/c1-2-14-12(13)5-6-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,2,5-6,8H2,1H3 |
Clé InChI |
KGRDTOGOKXQCEO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


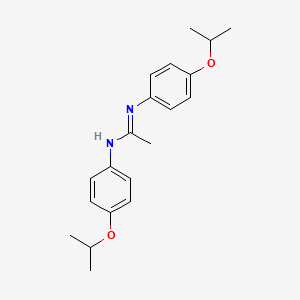

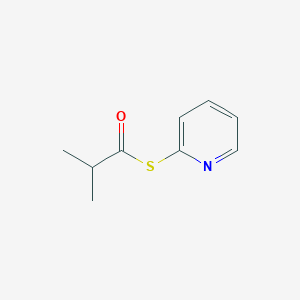
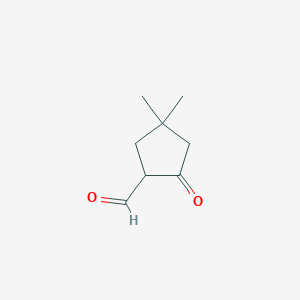
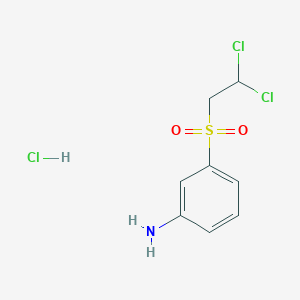
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
